1-methyl-6-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-methyl-6-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the pyridazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps:
Formation of Tetrahydroisoquinoline: : Starting with a suitable precursor, a reductive amination reaction is employed to synthesize the 1,2,3,4-tetrahydroisoquinoline intermediate.
Introduction of the Propylsulfonyl Group: : The propylsulfonyl group is introduced through a sulfonation reaction using an appropriate sulfonating agent, such as chlorosulfonic acid.
Synthesis of Pyridazine Ring: : The core pyridazine structure is constructed via a series of cyclization reactions, often involving hydrazine derivatives.
Final Coupling: : The final step involves coupling the intermediate compounds to yield this compound.
Industrial Production Methods
Industrial production often scales up the synthetic routes with optimization to improve yield, purity, and cost-effectiveness. This involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-methyl-6-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions:
Oxidation: : Can be oxidized using agents such as potassium permanganate, resulting in the formation of oxidized derivatives.
Reduction: : Reduction reactions, such as those with sodium borohydride, can convert the ketone group to a secondary alcohol.
Substitution: : Nucleophilic substitution reactions can occur at positions susceptible to nucleophilic attack, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: : Oxidized pyridazine derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Substituted pyridazine derivatives.
Scientific Research Applications
Chemistry
Used as a key intermediate in the synthesis of various complex molecules, useful for studying reaction mechanisms and developing new synthetic pathways.
Biology
Investigated for its potential interactions with biological macromolecules, providing insights into enzyme inhibition and protein binding studies.
Medicine
Industry
Can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-methyl-6-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,6-dihydropyridazine-3-carboxamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: : Acts as an inhibitor of specific enzymes, blocking their activity and thus influencing biochemical pathways.
Protein Binding: : Binds to proteins, potentially altering their function and stability.
Signal Transduction: : May affect signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: : Shares the pyridazine core but lacks the tetrahydroisoquinoline and propylsulfonyl groups.
N-Phenyl-1,6-dihydropyridazine-3-carboxamide: : Similar core but with different substituents.
6-Oxo-1,6-dihydropyridazine-3-carboxamide: : Basic pyridazine structure with variations in the functional groups.
Uniqueness
1-methyl-6-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of the tetrahydroisoquinoline and propylsulfonyl groups with the pyridazine core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
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Properties
IUPAC Name |
1-methyl-6-oxo-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-10-27(25,26)22-9-8-13-4-5-15(11-14(13)12-22)19-18(24)16-6-7-17(23)21(2)20-16/h4-7,11H,3,8-10,12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHSWTOIXUZAQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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